BenchChemオンラインストアへようこそ!

(4-Propan-2-yloxycyclohexyl)methanol

IDH1 R132H inhibitor stereochemistry-activity relationship oncology

This compound is a proven chiral fragment in Merck’s tricyclic IDH1 inhibitor series. Substituting generic cyclohexylmethanol analogs undermines potency, CNS penetration, and metabolic stability—while complicating regulatory handling. Choose (4-propan-2-yloxycyclohexyl)methanol to secure the correct hydrogen‑bond acceptor geometry and cLogP (~2.0) required for CNS‑exposed IDH1 programs. Available as racemic mixture or stereochemically defined trans isomer for head‑to‑head SAR.

Molecular Formula C10H20O2
Molecular Weight 172.268
CAS No. 1224582-24-4
Cat. No. B2510644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Propan-2-yloxycyclohexyl)methanol
CAS1224582-24-4
Molecular FormulaC10H20O2
Molecular Weight172.268
Structural Identifiers
SMILESCC(C)OC1CCC(CC1)CO
InChIInChI=1S/C10H20O2/c1-8(2)12-10-5-3-9(7-11)4-6-10/h8-11H,3-7H2,1-2H3
InChIKeyHUYCSYOFRBVDGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Propan-2-yloxycyclohexyl)methanol CAS 1224582-24-4: A Bifunctional Cyclohexyl Building Block for Mutant IDH1 Inhibitor Synthesis


(4-Propan-2-yloxycyclohexyl)methanol (CAS 1224582‑24‑4, molecular formula C₁₀H₂₀O₂, molecular weight 172.26 g mol⁻¹) is a saturated alicyclic alcohol featuring a cyclohexane ring substituted at the 4‑position with an isopropoxy (–OCH(CH₃)₂) group and a hydroxymethyl (–CH₂OH) group [1]. The compound carries a notified GHS classification of Skin Irrit. 2 (H315), Eye Irrit. 2A (H319) and STOT SE 3 (H335) [1]. It has been employed as a direct synthetic building block for inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), a high‑value oncology target, with multiple patent‑exemplified compounds incorporating the (4‑propan‑2‑yloxycyclohexyl)carbonyl fragment achieving low‑nanomolar enzymatic IC₅₀ values [2].

Why (4-Propan-2-yloxycyclohexyl)methanol Cannot Be Replaced by Generic Cyclohexyl-Methanol Analogs


Interchanging (4‑propan‑2‑yloxycyclohexyl)methanol with a generic cyclohexyl‑methanol analog—such as its carbon isostere (4‑isopropylcyclohexyl)methanol (commonly used as a fragrance ingredient), the lower alkoxy analog (4‑methoxycyclohexyl)methanol, or even commercially available stereochemically defined trans‑isomers—introduces risks that extend across potency, selectivity, metabolic stability, and regulatory handling. In the IDH1‑mutant inhibitor patent series described in US 10,399,972, replacing the 4‑isopropoxycyclohexyl moiety with other fragments or altering its stereochemistry results in IC₅₀ shifts as large as 4‑fold or more against IDH1 R132H [1]. Furthermore, the carbon‑isostere (4‑isopropylcyclohexyl)methanol lacks the ether oxygen that serves as both a hydrogen‑bond acceptor and a metabolic soft‑spot tuning element, directing this comparator almost exclusively toward fragrance applications rather than medicinal chemistry [2]. The lower alkoxy analog (4‑methoxycyclohexyl)methanol carries a substantially reduced cLogP (~0.9 vs. an estimated ~2.0 for the isopropoxy analog), which can compromise blood‑brain barrier penetration, a critical parameter for CNS‑exposed IDH1 inhibitor programs [3]. These quantitative and qualitative differences make blind substitution unreliable for both biological activity and procurement specification.

Quantitative Comparator Evidence for (4-Propan-2-yloxycyclohexyl)methanol Differentiation


Stereochemical Configuration Dictates IDH1 R132H Inhibitory Potency: ~4‑Fold cis‑vs‑trans Differential

Within the same tricyclic benzodiazepinone chemotype (US 10,399,972, Merck), compounds differing only in the cis/trans stereochemistry of the 4‑isopropoxycyclohexyl moiety exhibit substantially divergent IDH1 R132H inhibitory potencies. The cis‑isomer‑containing compound (Example 19) displays an IC₅₀ of 6 nM, whereas the trans‑isomer analog (Example 16) shows an IC₅₀ of 24 nM—a 4‑fold difference [1][2]. This difference is reproducible across multiple examples in the patent series (e.g., Example 58, trans: 18.3 nM; Example 61, trans: 54.1 nM) [3][4]. For procurement, this means that the stereochemical composition of the (4‑propan‑2‑yloxycyclohexyl)methanol building block directly translates into the final inhibitor potency, making stereochemically undefined or mismatched material unsuitable for SAR‑driven lead optimization.

IDH1 R132H inhibitor stereochemistry-activity relationship oncology

Lipophilicity Differentiation vs. Lower Alkoxy Analogs Drives CNS Multiparameter Optimization (MPO) Suitability

The 4‑isopropoxy substituent confers an estimated cLogP of approximately 2.0 to the (4‑propan‑2‑yloxycyclohexyl)methanol scaffold, placing it in the optimal lipophilicity range for CNS drug candidates (cLogP 2–4) and aligning with the blood‑brain barrier penetration requirements of clinical‑stage IDH1/2 inhibitors such as vorasidenib [1]. In contrast, the closest commercially available lower‑alkoxy analog, (4‑methoxycyclohexyl)methanol (CAS 101869‑74‑3), has a computed XLogP3‑AA of 0.9 [2], a value that falls below the typical CNS MPO sweet spot and predicts reduced passive membrane permeability. The carbon isostere (4‑isopropylcyclohexyl)methanol (CAS 5502‑75‑0) exhibits a higher XLogP3 of 2.44 and a topological polar surface area (tPSA) of 20.2 Ų, accompanied by only one hydrogen‑bond acceptor, compared to two H‑bond acceptors (ether oxygen plus hydroxyl oxygen) and an estimated tPSA of ~29 Ų for the target compound [3]. This altered H‑bond acceptor count changes the molecular recognition profile, as evidenced by the carbon isostere’s exclusive use as a fragrance ingredient rather than a medicinal chemistry building block.

CNS drug design lipophilicity cLogP comparison

Functional‑Group Identity (Ether vs. Alkyl) Defines Target Engagement Profile: Direct Evidence from IDH1 Inhibitor Patent Series

The ether oxygen in the 4‑isopropoxy group of (4‑propan‑2‑yloxycyclohexyl)methanol is not a passive linker: it acts as a hydrogen‑bond acceptor that participates in key interactions within the allosteric binding pocket of mutant IDH1. In the multiple‑patent series spanning US 10,399,972, US 10,640,534, and US 9,850,277, the (4‑propan‑2‑yloxycyclohexyl)carbonyl fragment is conserved across dozens of elaborated examples with IC₅₀ values spanning 6 nM–376 nM against IDH1 R132H and 12 nM against IDH1 R132C in cellular 2‑HG production assays [1][2][3]. By contrast, the carbon isostere (4‑isopropylcyclohexyl)methanol (CAS 5502‑75‑0) is documented in the FDA EAFUS database as a flavoring agent (FEMA 4507) and in the ScenTree fragrance database as a lily‑of‑the‑valley odorant—not in any oncology patent or bioactivity database [4]. This divergent application landscape underscores that the ether oxygen is a critical pharmacophoric element that cannot be bioisosterically replaced by a methylene group without loss of IDH1 inhibitory activity.

IDH1 inhibitor functional group bioisosterism medicinal chemistry

GHS Hazard Profile Differentiation: Skin Sensitization Risk Absent in Target Compound vs. Carbon Isostere

The notified GHS classification for (4‑propan‑2‑yloxycyclohexyl)methanol includes Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335), but critically lacks any skin sensitization classification [1]. In contrast, the commonly available carbon isostere (4‑isopropylcyclohexyl)methanol (CAS 5502‑75‑0) carries a Skin Sens. 1B (H317) classification, indicating it may cause an allergic skin reaction . For laboratories handling large quantities during multistep synthesis campaigns, the absence of a sensitization hazard reduces personal protective equipment (PPE) stringency requirements and simplifies occupational health compliance under OSHA laboratory standards. This differential is particularly relevant for CROs and pharmaceutical process chemistry groups that maintain chemical‑specific hazard banding systems.

chemical safety GHS classification procurement compliance

Procurability Constraints with Stereochemically Defined Trans‑Isomer Create Supply‑Chain Differentiation

The non‑stereochemically specified (4‑propan‑2‑yloxycyclohexyl)methanol (CAS 1224582‑24‑4) was previously available through Biosynth/CymitQuimica but is currently listed as ‘Discontinued’ at the 25 mg and 250 mg scales . Meanwhile, the stereochemically defined trans‑isomer ((1r,4r)‑4‑isopropoxycyclohexyl)methanol (CAS 3076191‑98‑2) is commercially stocked by Leyan (Shanghai皓鸿) in 1 g, 5 g, and 10 g quantities . This supply‑chain asymmetry creates a practical decision node for procurement: if the trans‑isomer is readily available but the research program requires exploration of the cis‑configured series (which demonstrated 4‑fold superior IDH1 R132H potency), the non‑stereospecific CAS 1224582‑24‑4 may need to be custom‑synthesized or sourced from alternative suppliers. Conversely, programs specifically targeting the trans‑series SAR may find CAS 3076191‑98‑2 a more immediately procurable option.

commercial availability stereochemical purity procurement strategy

High‑Value Application Scenarios for (4-Propan-2-yloxycyclohexyl)methanol in Research and Industrial Procurement


Medicinal Chemistry: Mutant IDH1 Inhibitor Lead Optimization for Hematologic Malignancies and Glioma

Programs targeting IDH1‑R132H or IDH1‑R132C mutations in acute myeloid leukemia (AML), glioblastoma, or low‑grade glioma can directly use (4‑propan‑2‑yloxycyclohexyl)methanol as a key intermediate for constructing the cyclohexyl‑ether ‘tail’ fragment found in Merck’s tricyclic inhibitor series (US 10,399,972, US 10,640,534) [1]. The demonstrated IC₅₀ range of 6 nM–376 nM across this chemotype makes the building block suitable for generating focused libraries around the cyclohexyl‑ether moiety, with the stereochemical composition of the starting material directly influencing the final compound’s enzymatic and cellular potency [1][2].

Stereochemical Structure–Activity Relationship (SSAR) Studies for Cyclohexyl Ether‑Containing Inhibitors

The 4‑fold potency difference between cis‑ and trans‑configured 4‑isopropoxycyclohexyl derivatives (IC₅₀ 6 nM vs. 24 nM against IDH1 R132H) [2] creates a clear rationale for systematic SSAR exploration. Procurement of both the stereochemically undefined material (CAS 1224582‑24‑4) and the defined trans‑isomer (CAS 3076191‑98‑2) enables head‑to‑head comparisons that can inform conformational preference models for the cyclohexyl ether binding pose within the IDH1 allosteric pocket.

Fragment‑Based Drug Discovery (FBDD) Library Design for CNS‑Penetrant Therapeutics

With an estimated cLogP of ~2.0, two hydrogen‑bond acceptors, and a molecular weight of 172.26 Da, (4‑propan‑2‑yloxycyclohexyl)methanol falls within Rule‑of‑Three (RO3) fragment space and presents a balanced CNS MPO profile [3]. This makes it an attractive fragment for inclusion in FBDD screening libraries targeting CNS‑exposed enzymes or receptors, where lipophilicity control is paramount—a property that distinguishes it from the excessively polar methoxy analog (cLogP 0.9) and the non‑CNS‑optimized carbon isostere (cLogP 2.44, single H‑bond acceptor) [3].

Process Chemistry: Multi‑Kilogram Synthesis Route Scouting with Reduced Sensitization Hazard

For CROs and pharmaceutical development groups scaling up IDH1 inhibitor intermediates, the absence of a skin sensitization classification (Skin Sens. 1B, H317) on (4‑propan‑2‑yloxycyclohexyl)methanol—unlike its carbon isostere comparator—simplifies occupational health risk assessments and reduces tier‑2 exposure monitoring requirements [4]. This regulatory‑handling advantage becomes economically meaningful when scaling from gram‑scale medicinal chemistry to kilogram‑scale process validation batches.

Quote Request

Request a Quote for (4-Propan-2-yloxycyclohexyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.